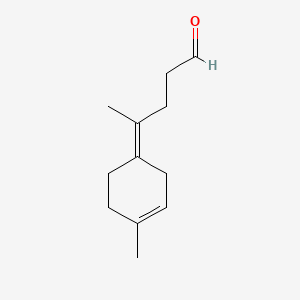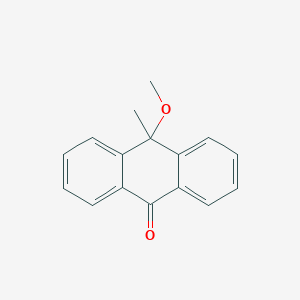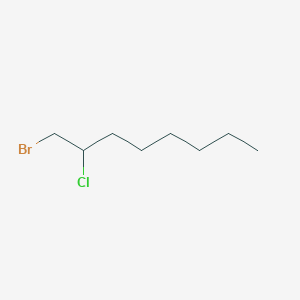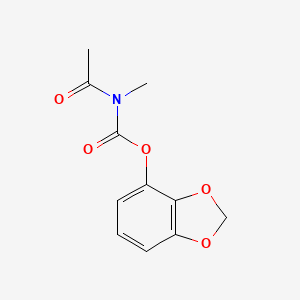![molecular formula C7H14O3 B14657190 [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 41167-51-5](/img/structure/B14657190.png)
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the empirical formula C8H14O4. It is a chiral building block often used in organic synthesis due to its stereoselective properties. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. The subsequent reduction of the intermediate product yields the desired compound. The reaction conditions often include:
Temperature: 0-25°C
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous flow reactors: For better control over reaction conditions
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group
Reduction: Reduces the carbonyl group back to an alcohol
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: Forms [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanal
Reduction: Yields this compound
Substitution: Produces various substituted dioxolane derivatives
Applications De Recherche Scientifique
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereoselective properties allow it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include:
Enzyme catalysis: The compound acts as a substrate or inhibitor in enzymatic reactions
Receptor binding: It may bind to specific receptors, modulating their activity
Comparaison Avec Des Composés Similaires
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
- Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure substances.
Propriétés
Numéro CAS |
41167-51-5 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Clé InChI |
VWUQFWPEGNZUQV-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(O1)(C)C)CO |
SMILES canonique |
CC1C(OC(O1)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)








![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
